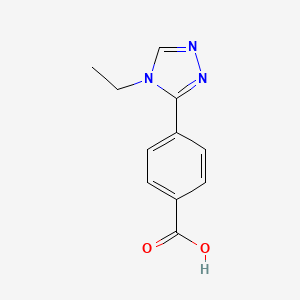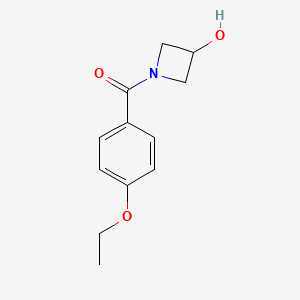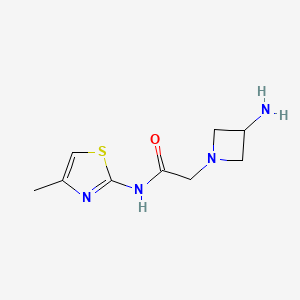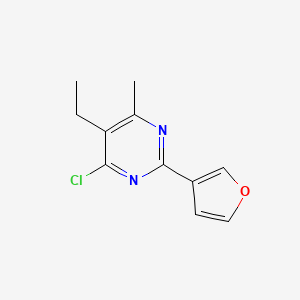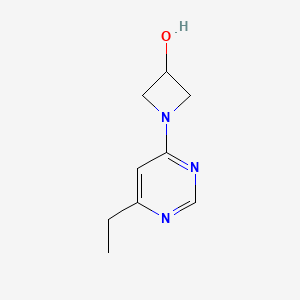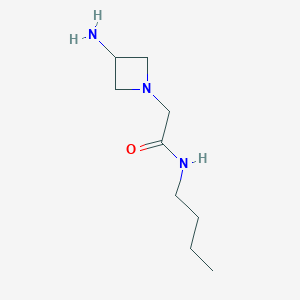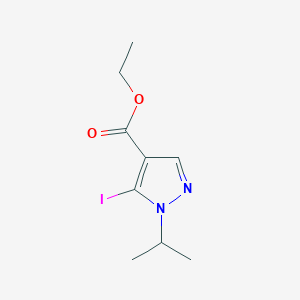
Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H13IN2O2 . It is a derivative of pyrazole, a simple aromatic ring organic compound .
Synthesis Analysis
The synthesis of Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate can be achieved through several methods. One method involves the reaction of ethyl 5-iodo-1H-pyrazole-4-carboxylate with 2-iodopropane in the presence of potassium carbonate in N,N-dimethylformamide . The reaction mixture is stirred at 25°C for 1 hour, then diluted with brine and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate consists of a pyrazole ring substituted with an ethyl ester group at the 4-position, an iodine atom at the 5-position, and an isopropyl group at the 1-position .Scientific Research Applications
Organic Synthesis
Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate: is a valuable compound in organic synthesis. It serves as an intermediate for the preparation of various heterocyclic compounds due to the reactive nature of the pyrazole ring and the iodo substituent . The ethyl ester group can undergo hydrolysis, allowing for further functionalization of the carboxylate position.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of potential pharmacophores. The iodo group is particularly useful for creating new bonds through palladium-catalyzed cross-coupling reactions, which can lead to novel drug candidates .
Agriculture
The pyrazole moiety is known for its herbicidal propertiesEthyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate could be used to synthesize new pyrazole-based herbicides, contributing to the development of agricultural chemicals .
Material Science
This compound may find applications in material science, particularly in the synthesis of organic semiconductors or as a precursor for advanced materials with specific electronic properties .
Environmental Science
In environmental science, Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate can be a subject of study for its degradation products and their environmental impact. Understanding its stability and breakdown could inform pollution control strategies .
Analytical Chemistry
As a standard or reference compound, Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate can be used in analytical methods such as NMR, HPLC, LC-MS, and UPLC to calibrate instruments or validate analytical procedures .
Biochemistry
In biochemistry, the compound’s reactivity can be harnessed to study enzyme-substrate interactions, especially those involving halogenated molecules. It could also be used to label biomolecules or as a probe in biochemical assays .
Photophysics
The iodo group in Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate can be involved in heavy atom effects, which are useful in studying photophysical processes like intersystem crossing and phosphorescence in photochemical studies .
Mechanism of Action
The mechanism of action of pyrazole derivatives often involves interaction with enzymes or receptors in the body, leading to changes in cellular processes. For example, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
properties
IUPAC Name |
ethyl 5-iodo-1-propan-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVZFBFLOSVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

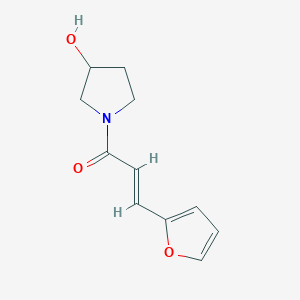
![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)
